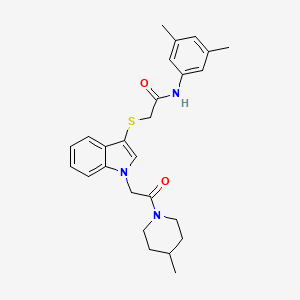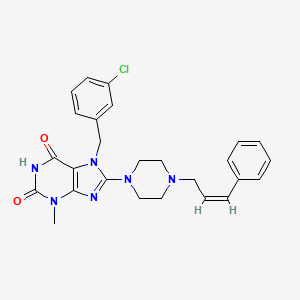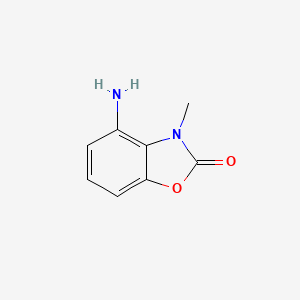![molecular formula C13H19N3O3Si B2580301 7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid CAS No. 2470439-21-3](/img/structure/B2580301.png)
7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrrolopyrazine , a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolopyrazine derivatives can be synthesized through various routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular formula of the compound is C13H19N3O3Si . It contains a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Applications De Recherche Scientifique
Telomerase Inhibition for Cancer Therapy
The compound has been utilized in the synthesis of the core structure of telomerase inhibitors like dictyodendrin B. Telomerase is an enzyme that maintains telomere length, allowing cancer cells to proliferate indefinitely. Inhibiting telomerase can be a strategy for cancer chemotherapy, as it could limit the proliferative capacity of cancer cells .
Synthesis of Pyrrolocarbazole Alkaloids
Researchers have developed methods to synthesize differently substituted 3,4-diarylpyrroles , which are precursors to pyrrolocarbazole alkaloids. These compounds have significant potential in medicinal chemistry due to their bioactivity .
Development of Chemosensors
The structural versatility of the compound allows for its use in the development of chemosensors . These are devices that can detect chemical or physical changes in the environment and have applications ranging from environmental monitoring to medical diagnostics .
Fused N-Heterocycles Construction
The compound is pivotal in the construction of fused N-heterocycles , which are important scaffolds in pharmaceutical compounds and organic materials. This application is crucial in the field of medicinal chemistry .
Photophysical Studies
Pyrrolo[2,3-c]pyridazine derivatives have been studied for their photophysical properties . These studies are essential for understanding the behavior of these compounds under various light conditions, which is important for designing light-sensitive materials .
Crystallographic Studies
The compound has been used in crystallographic studies to understand the supramolecular assembly and electronic distributions of related compounds. This information is vital for the design of new materials with desired properties .
Marine Natural Product Synthesis
It serves as a key intermediate in the synthesis of marine natural products, which are often characterized by their potent biological activities and potential as pharmaceutical agents .
Advanced Material Design
Due to its unique chemical properties, the compound is an invaluable tool for researchers in the field of advanced material design . It offers a blend of properties that can be tailored for specific applications in material science .
Propriétés
IUPAC Name |
7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3Si/c1-20(2,3)7-6-19-9-16-11(13(17)18)8-10-4-5-14-15-12(10)16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWENFGOJIFEXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=CC2=C1N=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2580218.png)
![N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2580219.png)

![1-(4-fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2580226.png)
![4-[[(Z)-2-Cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2580227.png)
![methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B2580230.png)



![N-(3,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)


